![molecular formula C9H15BrO2 B2989884 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane CAS No. 2060062-95-3](/img/structure/B2989884.png)

3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

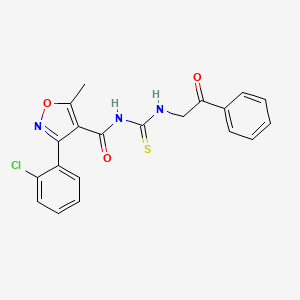

“3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane” is a spiro compound, which means it has two rings sharing a single atom . In this case, the shared atom is a carbon atom. The molecule also contains a bromomethyl group (-CH2Br), which is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a spiro ring system consisting of a four-membered ring and a five-membered ring. Two of the ring atoms are oxygen, and the rest are carbon. The bromomethyl group is attached to one of the carbon atoms .Chemical Reactions Analysis

The bromomethyl group in this compound is likely to be reactive. It could undergo nucleophilic substitution reactions with various nucleophiles. The spiro ring system might also undergo reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid or liquid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications

Synthesis of Pheromones

Ernst Hungerbühler and colleagues (1980) demonstrated the use of a chiral bromoepoxide, related to 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane, in synthesizing optically active pheromones. This approach highlights the compound's role as a versatile building block in creating complex molecular structures from a common chiral precursor (Hungerbühler et al., 1980).

Triazole-containing Spiro Dilactones

T. Ghochikyan and colleagues (2016) efficiently prepared triazole-containing spiro dilactones starting from 3-ethoxycarbonyltetrahydrofuran-2-ones. The study showcases the conversion of the bromomethyl group into an azidomethyl one, leading to multifunctional triazole-containing spiro dilactones with significant yields, demonstrating the compound's utility in click chemistry applications (Ghochikyan et al., 2016).

Stereoselective Syntheses of Spiroacetal Enol Ethers

H. Toshima and colleagues (1998) synthesized (E)- and (Z)-2-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes from an acyclic keto alcohol. This work illustrates the compound's relevance in the stereoselective synthesis of spiroacetal enol ethers, contributing to the development of substances with potential biological activities (Toshima et al., 1998).

Synthesis of Optically Active Spiroacetal Enol Ethers

Another study by H. Toshima and colleagues (1999) achieved the synthesis of optically active spiroacetal enol ethers, further underlining the utility of such compounds in creating optically active structures, which are essential in the development of chiral drugs (Toshima et al., 1999).

Total Syntheses of Naturally Occurring Compounds

N. Miyakoshi and colleagues (2005) developed a highly stereoselective method for synthesizing diacetylenic spiroacetal enol ether natural products. This research highlights the compound's role in the total synthesis of natural products, which can lead to the discovery and development of new pharmaceuticals (Miyakoshi et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(bromomethyl)-2,8-dioxaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBUSNKZOLNKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(OC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)

![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)

![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)

![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2989821.png)

![3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2989823.png)